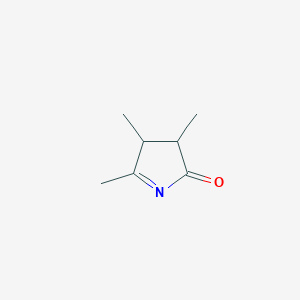
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
Research indicates that derivatives of 3,4,5-trimethyl-3,4-dihydropyrrol-2-one are being explored for their potential in developing new drugs targeting bacterial infections and cancer. The compound exhibits biological activities that may involve modulation of enzyme pathways or interaction with cellular receptors.
Agricultural Chemistry Applications
The compound has also been studied for its potential use in agricultural chemistry. Its derivatives may serve as:
- Pesticides : Targeting specific pests while minimizing harm to non-target organisms.
- Herbicides : Effective in controlling unwanted vegetation without affecting crop yield.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It is used in various chemical reactions essential for synthesizing more complex molecules in pharmaceutical chemistry. Notably:
- Synthesis of Pyrrolidinones : It can be transformed into other pyrrolidinone derivatives through various chemical reactions.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal explored the antibacterial properties of synthesized derivatives of this compound against various bacterial strains. The findings indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.
Case Study 2: Agricultural Application
In another research project focused on agricultural applications, derivatives were tested for their herbicidal efficacy against common weeds. Results demonstrated effective weed control with minimal phytotoxicity to crops, highlighting the compound's promise as an environmentally friendly herbicide.
Propiedades
Número CAS |
111862-11-4 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3,4,5-trimethyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |
Clave InChI |
LFPKRQPACWFFHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N=C1C)C |
SMILES canónico |
CC1C(C(=O)N=C1C)C |
Sinónimos |
2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















